molecular formula C7H5ClN2O B1424441 4-Chloro-2-methoxypyridine-3-carbonitrile CAS No. 1008451-56-6

4-Chloro-2-methoxypyridine-3-carbonitrile

Cat. No.: B1424441
CAS No.: 1008451-56-6
M. Wt: 168.58 g/mol
InChI Key: HIDUGVUFJNHNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxypyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is also known by other names such as 4-chloro-2-methoxynicotinonitrile and 4-chloro-2-methoxy-3-cyanopyridine .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in various studies. For instance, a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized in good yields by the condensation of chalcones with malononitrile in a basic medium .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: COC1=NC=CC(=C1C#N)Cl . The InChI representation is: InChI=1S/C7H5ClN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 168.58, a complexity of 177, a topological polar surface area of 45.9Ų, and an XLogP3 of 1.5 .

Scientific Research Applications

1. Synthesis and Structural Analysis

4-Chloro-2-methoxypyridine-3-carbonitrile is used in the synthesis of various pyridine derivatives. For instance, Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and analyzed its structure using X-ray and spectroscopic methods. The study highlighted its absorption and fluorescence properties, providing insights into its structural features and potential applications in chemical research (Jukić et al., 2010).

2. Synthesis of Novel Compounds

This chemical is instrumental in creating new compounds with potential biological activities. Miszke et al. (2008) reported the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, which demonstrated significant bacteriostatic and tuberculostatic activity (Miszke et al., 2008).

3. Cytotoxicity Studies

Al-Refai et al. (2019) explored the cytotoxicity of 2-methoxypyridine-3-carbonitrile derivatives against various cancer cell lines. Their findings revealed that certain compounds exhibit promising antiproliferative effects, making them valuable for further investigation in cancer research (Al‐Refai et al., 2019).

4. Corrosion Inhibition

Dandia et al. (2013) synthesized pyrazolopyridine derivatives, including 4-(2-chloro-6-flurpphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile, to study their effectiveness as corrosion inhibitors for mild steel. This highlights another practical application of derivatives of this compound in industrial contexts (Dandia et al., 2013).

Properties

IUPAC Name

4-chloro-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDUGVUFJNHNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxypyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methoxypyridine-3-carbonitrile
Reactant of Route 3
4-Chloro-2-methoxypyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methoxypyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methoxypyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methoxypyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.